molecular formula C51H86O43 B589554 Nonasaccharide Glc4Xyl3Gal2 CAS No. 129865-06-1

Nonasaccharide Glc4Xyl3Gal2

Cat. No.: B589554
CAS No.: 129865-06-1
M. Wt: 1387.206
InChI Key: GSCHIGXDTVYEEM-UHFFFAOYSA-N
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Description

Nonasaccharide Glc4Xyl3Gal2 is a complex carbohydrate molecule composed of four glucose (Glc), three xylose (Xyl), and two galactose (Gal) residues. This compound is a type of xyloglucan nonasaccharide, which is a significant component of plant cell walls. It has a molecular formula of C51H86O43 and a molecular weight of 1387.20 g/mol . This compound is primarily used in scientific research, particularly in the fields of glycobiology and carbohydrate chemistry .

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Nonasaccharide Glc4Xyl3Gal2 involves the stepwise assembly of monosaccharide units through glycosylation reactions. The process typically starts with the protection of hydroxyl groups on the monosaccharides, followed by the formation of glycosidic bonds using glycosyl donors and acceptors. Common reagents used in these reactions include silver triflate (AgOTf) and trimethylsilyl trifluoromethanesulfonate (TMSOTf) as catalysts .

Industrial Production Methods: Industrial production of this compound is less common due to its complexity and high cost. it can be produced in large quantities through enzymatic synthesis using glycosyltransferases, which are enzymes that catalyze the transfer of sugar moieties from activated donor molecules to specific acceptor molecules .

Chemical Reactions Analysis

Types of Reactions: Nonasaccharide Glc4Xyl3Gal2 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

  • Glc4Xyl3 heptasaccharide (XXXG)
  • Glc4Xyl3Gal octasaccharide (XLXG, XXLG)
  • Other xyloglucan oligosaccharides

Comparison: Nonasaccharide Glc4Xyl3Gal2 is unique due to its specific arrangement of glucose, xylose, and galactose residues. This unique structure allows it to interact with a distinct set of enzymes and proteins, making it a valuable tool for studying carbohydrate-related processes. Compared to other xyloglucan oligosaccharides, this compound has a higher degree of complexity and a broader range of applications in scientific research .

Properties

IUPAC Name

2-[2-[[3-[6-[[4,5-dihydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4-dihydroxy-5-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxyoxan-2-yl)oxymethyl]oxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxy-6-[4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-2-yl]methoxy]-4,5-dihydroxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C51H86O43/c52-1-13-22(61)25(64)33(72)45(85-13)93-41-20(59)11(56)5-79-50(41)82-8-17-39(91-47-35(74)27(66)24(63)16(87-47)7-81-44-32(71)19(58)10(55)4-78-44)30(69)37(76)49(89-17)92-40-18(88-48(36(75)29(40)68)90-38-15(3-54)84-43(77)31(70)28(38)67)9-83-51-42(21(60)12(57)6-80-51)94-46-34(73)26(65)23(62)14(2-53)86-46/h10-77H,1-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSCHIGXDTVYEEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)O)CO)COC6C(C(C(CO6)O)O)OC7C(C(C(C(O7)CO)O)O)O)COC8C(C(C(CO8)O)O)OC9C(C(C(C(O9)CO)O)O)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C51H86O43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90659940
Record name Hexopyranosyl-(1->2)pentopyranosyl-(1->6)-[hexopyranosyl-(1->2)pentopyranosyl-(1->6)-[pentopyranosyl-(1->6)hexopyranosyl-(1->4)]hexopyranosyl-(1->4)]hexopyranosyl-(1->4)hexopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90659940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1387.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129865-06-1
Record name Hexopyranosyl-(1->2)pentopyranosyl-(1->6)-[hexopyranosyl-(1->2)pentopyranosyl-(1->6)-[pentopyranosyl-(1->6)hexopyranosyl-(1->4)]hexopyranosyl-(1->4)]hexopyranosyl-(1->4)hexopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90659940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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